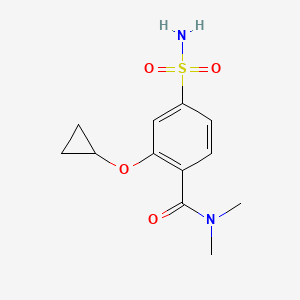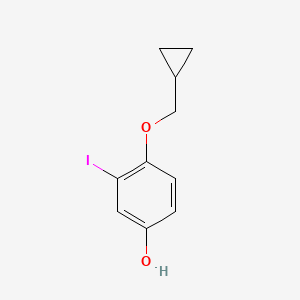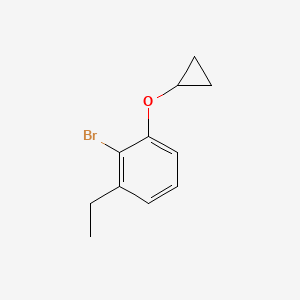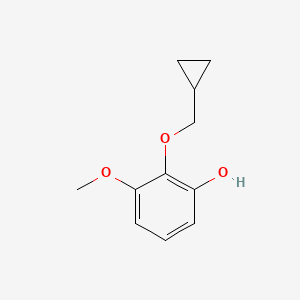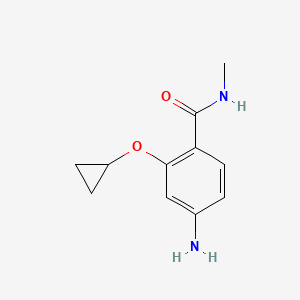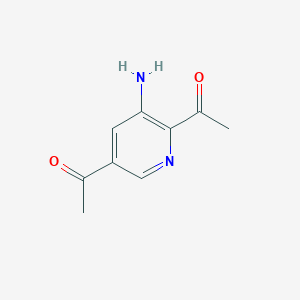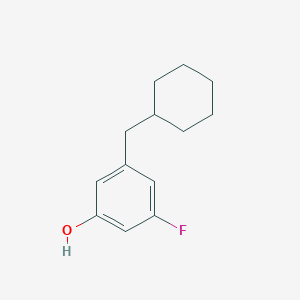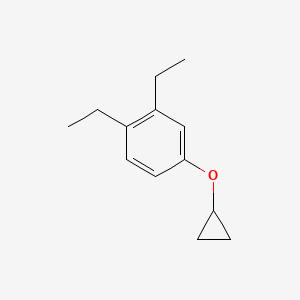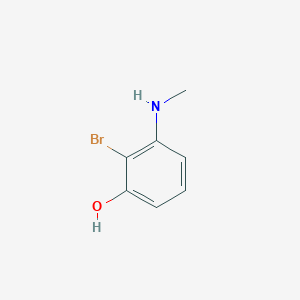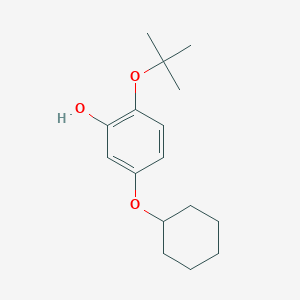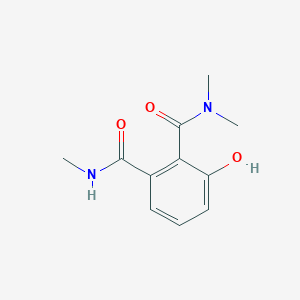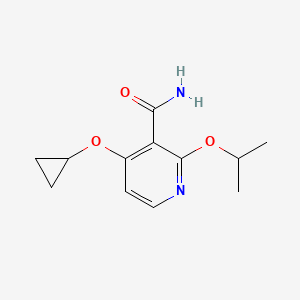
3-(Methylamino)-2-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)-2-(methylsulfanyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methylamino group and a methylsulfanyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-2-(methylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous as it does not require high temperatures or the addition of strong acids or bases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles to those used in laboratory synthesis, scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)-2-(methylsulfanyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where the methylamino or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and ozone.
Reduction: Nickel catalysts are often used for reductive amination reactions.
Substitution: Various nucleophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce cyclohexylamines .
Applications De Recherche Scientifique
3-(Methylamino)-2-(methylsulfanyl)phenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(methylamino)-2-(methylsulfanyl)phenol involves its interaction with various molecular targets and pathways. For example, its oxidation potential allows it to act as a reductant or oxidant in different chemical reactions . The specific pathways and molecular targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)phenol sulfate: This compound is similar in structure but contains a sulfate group instead of a methylsulfanyl group.
Phenyl boronic acid derivatives: These compounds share some functional similarities but differ in their specific chemical properties and applications.
Pyridinium salts: These compounds have different core structures but can undergo similar types of chemical reactions.
Uniqueness
3-(Methylamino)-2-(methylsulfanyl)phenol is unique due to the presence of both a methylamino and a methylsulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
3-(methylamino)-2-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-9-6-4-3-5-7(10)8(6)11-2/h3-5,9-10H,1-2H3 |
Clé InChI |
LTBZIQLNAKGKTG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CC=C1)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


